Methyl 6-(methylamino)naphthalene-2-carboxylate
Description
Methyl 6-(methylamino)naphthalene-2-carboxylate is a naphthalene derivative featuring a methyl ester group at position 2 and a methylamino substituent at position 4. Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly enzyme inhibitors and intermediates in drug synthesis.
Properties
IUPAC Name |
methyl 6-(methylamino)naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-12-6-5-9-7-11(13(15)16-2)4-3-10(9)8-12/h3-8,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRVPOHKSMMCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methylamino)naphthalene-2-carboxylate typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form 6-nitronaphthalene-2-carboxylic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methylamino)naphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
Methyl 6-(methylamino)naphthalene-2-carboxylate is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 6-(methylamino)naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Fluorescence: The naphthalene ring system can exhibit fluorescence, making it useful as a probe in biological assays.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, emphasizing differences in substituents, physical properties, and applications:
Toxicological Considerations
- Naphthalene Core Toxicity : Naphthalene derivatives generally exhibit toxicity linked to oxidative metabolism and glutathione depletion. Methylnaphthalenes (e.g., 2-methylnaphthalene) show species-specific lung and liver toxicity, with metabolic rates slightly slower than naphthalene itself .
Biological Activity
Methyl 6-(methylamino)naphthalene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of both methylamino and carboxylate functional groups, which contribute to its reactivity and biological properties. The compound can be represented as follows:
- Chemical Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
The structural features allow for interactions with various biological targets, enhancing its potential therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Nitration : Naphthalene is nitrated to yield 6-nitronaphthalene-2-carboxylic acid.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of palladium on carbon.
- Methylation : The amino group is methylated using methyl iodide and potassium carbonate.
- Esterification : Finally, the carboxylic acid is esterified with methanol under acidic conditions to produce the desired compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
- Fluorescence Properties : The naphthalene moiety exhibits fluorescence, making it useful as a probe in biological assays for detecting biomolecules.
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular responses .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.1 mg/mL |
| Escherichia coli | 0.05 mg/mL |
| Candida albicans | 0.03 mg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
A notable study reported that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. This effect was attributed to the activation of apoptotic markers such as caspase-3 and PARP cleavage .
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. Results indicated that it had superior activity compared to other derivatives against E. coli and S. aureus, highlighting its potential as a lead compound for further development . -
Anticancer Research :
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. These findings support further investigation into its mechanism and potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
